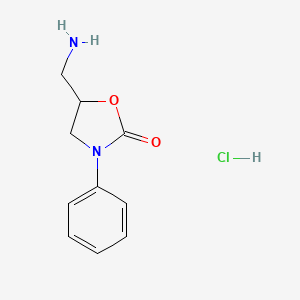

5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDXECFYUAOJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177334-30-3 | |

| Record name | 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a detailed characterization of this compound. Given the specificity of this molecule, this guide combines data on the free base with theoretical considerations for its hydrochloride salt, ensuring a thorough understanding for research and application purposes.

Compound Identity and Structure

This compound is a derivative of the oxazolidinone class of compounds, a group known for its significant pharmacological applications, including antibacterial agents. The presence of a primary amine allows for the formation of a hydrochloride salt, which typically enhances aqueous solubility and stability.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Free Base Name | 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | [1] |

| CAS Number (Free Base) | 121082-84-6 | [1] |

| Molecular Formula (HCl Salt) | C₁₀H₁₃ClN₂O₂ | Derived |

| Molecular Weight (HCl Salt) | 228.68 g/mol | Derived |

| Molecular Formula (Free Base) | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight (Free Base) | 192.21 g/mol | [1] |

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data for the free base, predicted values for the hydrochloride salt, and comparative data from structurally related oxazolidinone derivatives.

Table of Physicochemical Properties:

| Property | Value (Predicted/Inferred) | Remarks and Comparative Insights |

| Melting Point (°C) | >220 (decomposes) | Inferred from similar hydrochloride salts of oxazolidinone derivatives which often exhibit high melting points with decomposition[2]. Pure crystalline solids typically have a sharp melting range of 0.5-1.0°C[3]. |

| Solubility | Water: SolubleDMSO: SolubleMethanol: Sparingly Soluble | The hydrochloride salt form is expected to significantly enhance aqueous solubility compared to the free base due to the ionization of the primary amine. This is a common strategy in drug development to improve bioavailability[4]. |

| pKa | ~7-8 | Predicted for the protonated primary amine. The exact value is influenced by the electron-withdrawing effects of the nearby oxazolidinone ring. Experimental determination is recommended for accuracy. |

| LogP (Octanol-Water) | <1.0 | The LogP of the free base is likely to be higher. The hydrochloride salt's ionized state reduces its partitioning into the octanol phase, resulting in a lower LogD at physiological pH. For ionizable compounds, LogD is pH-dependent[5]. |

Experimental Protocols for Physicochemical Characterization

To assist researchers in the empirical determination of this compound's properties, the following standard protocols are provided.

Melting Point Determination

The melting point is a critical indicator of purity[3]. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm[6].

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, the sample is heated at a rate of 1-2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point[7].

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

-

Figure 2: Workflow for melting point determination.

Solubility Assessment

Aqueous solubility is a crucial parameter for compounds intended for biological applications. The shake-flask method is a standard approach for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[1].

-

Sample Processing: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid[8].

-

Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 3: Workflow for shake-flask solubility determination.

Determination of pKa and LogP/LogD

The acid dissociation constant (pKa) and the partition coefficient (LogP) or distribution coefficient (LogD) are fundamental for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Methodology: Potentiometric Titration for pKa

-

A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base.

-

The pH of the solution is monitored as a function of the titrant volume.

-

The pKa is determined from the inflection point of the titration curve.

Methodology: HPLC-based LogD/LogP

-

A reversed-phase HPLC method is developed.

-

The retention time of the compound is measured at various pH values of the mobile phase.

-

LogD values at different pHs are calculated from the retention times, and the LogP (for the neutral species) can be extrapolated from this data[9]. This method is efficient and requires a small amount of sample[9][10].

Synthesis Outline

The synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones, such as the parent compound of our topic, often involves multi-step processes. A common strategy involves the construction of the 5-aminomethyl-3-aryl oxazolidinone core[11]. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid in a suitable solvent[2].

A general synthetic approach may start from commercially available precursors and involve the formation of the oxazolidinone ring, followed by the introduction of the aminomethyl group, and finally coupling with the phenyl group. Protecting group strategies are often necessary for the amino functionality during the synthesis.

Spectral Data Interpretation

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the analysis of related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring, the oxazolidinone ring, and the aminomethyl group. The protons of the aminomethyl group adjacent to the ammonium cation would likely appear as a broad signal.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the oxazolidinone ring (typically around 155-160 ppm), the carbons of the phenyl ring, and the carbons of the oxazolidinone and aminomethyl moieties[12].

-

IR Spectroscopy: Key infrared absorption bands would include those for the N-H stretching of the ammonium group, C-H stretching of the aromatic and aliphatic groups, the characteristic C=O stretching of the oxazolidinone carbonyl group (around 1750 cm⁻¹), and C-N and C-O stretching vibrations[13].

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₁₀H₁₂N₂O₂) upon deprotonation and ionization. Fragmentation patterns would likely involve the cleavage of the aminomethyl group and the opening of the oxazolidinone ring[14].

Conclusion

This compound is a compound of interest with potential applications in pharmaceutical research. While comprehensive experimental data is limited, this guide provides a robust framework for its characterization based on its chemical structure, data from related compounds, and established analytical methodologies. The provided protocols offer a clear path for researchers to determine its key physicochemical properties, which are essential for any further development and application.

References

-

PubChem. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Available from: [Link]

-

ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

University of Toronto. Melting point determination. Available from: [Link]

-

Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. 2014. Available from: [Link]

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 2011. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

PMC. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available from: [Link]

-

PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Available from: [Link]

-

ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]

-

Mettler Toledo. What is Melting Point?. Available from: [Link]

-

World Health Organization (WHO). Annex 4. 2019. Available from: [Link]

-

ResearchGate. Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Available from: [Link]

-

PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. Available from: [Link]

- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. 2022. Available from: [Link]

-

PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. 2024. Available from: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. patents.justia.com [patents.justia.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. who.int [who.int]

- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. Since the landmark approval of Linezolid, the first clinically used oxazolidinone antibiotic, interest in this heterocyclic motif has burgeoned, leading to the exploration of countless structural analogues. This guide focuses on a specific, yet important derivative: 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. While not a therapeutic agent in itself, this compound serves as a critical building block and chemical intermediate in the synthesis of more complex molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug discovery and development. This document provides a comprehensive overview of its physicochemical characteristics, a detailed exploration of its synthetic pathways with mechanistic insights, and practical guidance on its analytical characterization.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a molecule begins with its fundamental physicochemical properties. This compound is the hydrochloride salt of the parent compound, 5-Aminomethyl-3-phenyl-oxazolidin-2-one. The addition of hydrochloric acid protonates the primary amine, enhancing the compound's solubility in aqueous media, a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing compounds.

Molecular Structure and Weight

The chemical structure of 5-Aminomethyl-3-phenyl-oxazolidin-2-one consists of a central five-membered oxazolidinone ring. A phenyl group is attached to the nitrogen atom at position 3, and an aminomethyl group is appended to the carbon atom at position 5.

The molecular formula of the free base is C₁₀H₁₂N₂O₂. The hydrochloride salt has the molecular formula C₁₀H₁₃ClN₂O₂ .

Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.453, Nitrogen: 14.007, Oxygen: 15.999), the molecular weight of this compound is calculated to be 228.68 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | Calculation |

| Molecular Weight | 228.68 g/mol | Calculation |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water, methanol (predicted) | |

| Melting Point | >276°C (decomposes) for a related analogue[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A common and efficient strategy involves the construction of the oxazolidinone ring followed by the introduction of the aminomethyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies key precursors and strategic bond disconnections. The primary amine of the target molecule can be derived from the reduction of an azide, a nitro group, or through other functional group transformations. The oxazolidinone ring itself can be formed through the cyclization of an appropriate amino alcohol precursor.

Sources

An In-depth Technical Guide to the Solubility Profiling of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] A drug's ability to dissolve in a solvent to form a homogenous solution is a fundamental prerequisite for its absorption and, consequently, its bioavailability and therapeutic efficacy.[1][3] Poor aqueous solubility is a major contributor to the high attrition rates observed in drug development, with over 40% of NCEs exhibiting this undesirable characteristic.[1] Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile are not merely procedural steps but cornerstones of a successful pre-formulation and formulation development strategy.[2][4] This guide provides a detailed technical framework for characterizing the solubility of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.

Physicochemical Landscape of this compound

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to interpreting its solubility behavior. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structure and data from related oxazolidinone compounds.

The structure reveals a phenyl group, an oxazolidinone core, and an aminomethyl side chain, which will be protonated in the hydrochloride salt form. This salt formation is a common strategy to enhance the aqueous solubility of parent compounds containing a basic nitrogen atom. The presence of both hydrophobic (phenyl ring) and hydrophilic (aminomethyl hydrochloride, oxazolidinone carbonyls) moieties suggests that its solubility will be highly dependent on the solvent system and pH.

Table 1: Predicted Physicochemical Properties of this compound and Related Structures

| Property | 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride[5] | (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride[6] | (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl[7] | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one[8] |

| Molecular Formula | C4H9ClN2O2 | C5H11ClN2O2 | C14H18ClN3O4 | C16H15NO3 |

| Molecular Weight | 152.58 g/mol | 166.60 g/mol | 327.76 g/mol | 269.29 g/mol |

| Predicted LogP | Not available | Not available | -0.1 at 25℃ | 3.2 |

| pKa | Not available | Not available | 8.96 at 20 ℃ | Not applicable |

| Water Solubility | Not available | Not available | 184.9 g/L at 20℃ | Not available |

| Solubility in DMSO | Not available | Not available | Slightly Soluble | Not available |

Note: This table includes data for structurally related compounds to provide a comparative context. The actual values for this compound must be determined experimentally.

The causality behind these properties influencing solubility is clear:

-

LogP (Octanol-Water Partition Coefficient): A lower LogP, as seen in the more complex morpholin-3-one derivative, generally correlates with higher aqueous solubility. The phenyl group in our target compound will increase its lipophilicity compared to simpler oxazolidinones.

-

pKa: The pKa of the primary amine will dictate the pH range in which the compound is ionized. As a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous media where the amine remains protonated.

-

Crystalline Structure: The crystal lattice energy of the solid form significantly impacts solubility. Different polymorphic forms can exhibit vastly different solubilities.

Strategic Approaches to Solubility Determination

The choice of solubility assay is dictated by the stage of drug development. In early discovery, high-throughput kinetic solubility methods are favored for their speed and low sample consumption.[9][10][11] As a lead candidate progresses, more rigorous thermodynamic solubility studies are essential for providing true equilibrium solubility data, which is critical for formulation development.[10][12][13]

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

The distinction between kinetic and thermodynamic solubility is crucial for the correct interpretation of experimental data.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. upm-inc.com [upm-inc.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one hydrochloride | C5H11ClN2O2 | CID 134690964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 8. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. scispace.com [scispace.com]

- 12. evotec.com [evotec.com]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for spectrum acquisition and interpretation. We will dissect the molecular structure to predict chemical shifts, multiplicities, and coupling constants for each proton. This guide emphasizes the causality behind spectral features, including the effects of stereochemistry, diastereotopicity, solvent choice, and the presence of the hydrochloride salt. A detailed, self-validating experimental protocol for sample preparation and data acquisition is provided, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of an Oxazolidinone Core

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The specific molecule of interest, this compound, combines this key heterocyclic core with a phenyl group at the N3 position and a protonated aminomethyl side chain at the C5 position. This substitution pattern introduces a chiral center at C5, which has profound implications for the ¹H NMR spectrum, rendering adjacent methylene protons diastereotopic.

Accurate structural elucidation is the bedrock of drug discovery and development. ¹H NMR spectroscopy stands as an unparalleled tool for this purpose, providing precise information about the electronic environment and connectivity of protons within a molecule. For a molecule like this compound, a thorough understanding of its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and studying its conformational dynamics.

Molecular Structure and Proton Assignments

To facilitate a clear discussion, the protons in the molecule are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide for spectral analysis.

Caption: Labeled structure of this compound.

Detailed ¹H NMR Spectral Analysis

The chemical shift (δ) is influenced by the local electronic environment of a proton, while spin-spin coupling provides information on the number and proximity of neighboring protons.[1]

The Aromatic Protons (Hₒ, Hₘ, Hₚ)

-

Expected Chemical Shift (δ): ~7.2 - 7.8 ppm

-

Multiplicity: Multiplets

-

Integration: 5H

Causality: The five protons on the phenyl ring reside in the aromatic region of the spectrum, typically between 6.5 and 8.5 ppm.[2] Their significant downfield shift is a direct result of the magnetic anisotropy created by the circulation of π-electrons in the aromatic ring, which generates a secondary magnetic field that deshields the external protons.[2][3] The N-phenyl group will exhibit three distinct signals for the ortho (Hₒ), meta (Hₘ), and para (Hₚ) protons. The ortho protons are generally the most deshielded due to their proximity to the electron-withdrawing oxazolidinone nitrogen. The signals will appear as complex multiplets due to ortho (~6-10 Hz), meta (~2-4 Hz), and potentially para coupling.[4][5]

The Oxazolidinone Ring Protons (H₅, H₄ₐ, H₄♭)

This three-proton spin system (often referred to as an ABX or ABC system) is the most complex and informative region of the spectrum. The presence of the chiral center at C5 is the dominant factor governing its appearance.

-

H₅ Proton:

-

Expected Chemical Shift (δ): ~4.8 - 5.2 ppm

-

Multiplicity: Multiplet (e.g., ddt)

-

Integration: 1H

Causality: The H₅ proton is a methine proton positioned between two electron-withdrawing groups: the ring oxygen (O_ring) and the C4 carbon, which is adjacent to the amide nitrogen. This deshielding environment shifts its resonance significantly downfield.[6] It will be coupled to the two diastereotopic protons at C4 (H₄ₐ and H₄♭) and the two diastereotopic protons of the aminomethyl group at C6 (H₆ₐ and H₆♭). This will result in a complex multiplet, likely a doublet of doublet of triplets (ddt) or a similar higher-order pattern.

-

-

H₄ₐ and H₄♭ Protons (Diastereotopic):

-

Expected Chemical Shift (δ): ~3.8 - 4.5 ppm

-

Multiplicity: Two separate multiplets (e.g., dd)

-

Integration: 1H each

Causality: Because C5 is a stereocenter, the two protons on the adjacent C4 carbon are chemically non-equivalent. They exist in different spatial environments relative to the aminomethyl group and are therefore termed diastereotopic. This non-equivalence means they will have distinct chemical shifts and will couple to each other with a geminal coupling constant (²J), typically in the range of 10-15 Hz. Each will also exhibit vicinal coupling (³J) to the H₅ proton with different coupling constants. The result is two separate, complex signals (often doublet of doublets) for these two protons.

-

The Aminomethyl Protons (H₆ₐ, H₆♭, and N⁺H₃)

The protonation of the primary amine to form an ammonium salt (R-NH₃⁺) is a key feature influencing this region.

-

H₆ₐ and H₆♭ Protons (Diastereotopic):

-

Expected Chemical Shift (δ): ~3.2 - 3.6 ppm

-

Multiplicity: Two separate multiplets

-

Integration: 1H each

Causality: Similar to the H₄ protons, the H₆ protons are on a carbon adjacent to the C5 stereocenter, making them diastereotopic. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H₅ proton (vicinal coupling). Furthermore, the strong electron-withdrawing effect of the adjacent protonated amine (N⁺H₃) deshields these protons, shifting them downfield compared to a free amine.[7] Depending on the solvent and temperature, coupling to the N⁺H₃ protons may also be observed.

-

-

Ammonium Protons (N⁺H₃):

-

Expected Chemical Shift (δ): ~8.0 - 8.5 ppm (solvent dependent)

-

Multiplicity: Broad singlet or triplet

-

Integration: 3H

Causality: In the hydrochloride salt, the amine exists as an ammonium cation. The protons on the positively charged nitrogen are highly deshielded and their signal appears far downfield. In aprotic solvents like DMSO-d₆, proton exchange is slow, and coupling to the adjacent H₆ protons (³JNH,CH) can sometimes be resolved, resulting in a triplet. In protic solvents like D₂O, these acidic protons will rapidly exchange with the solvent, causing the signal to broaden and eventually disappear.[7] The choice of solvent is therefore critical for observing these protons.

-

Experimental Protocol: Acquiring a High-Quality Spectrum

A robust and reproducible protocol is essential for obtaining reliable NMR data. The following workflow is designed to be a self-validating system for the analysis of this compound.

Caption: Standard workflow for ¹H NMR analysis of the target compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[8]

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Justification: DMSO-d₆ is the solvent of choice for amine hydrochlorides. Its high polarity readily dissolves the salt, and its aprotic nature slows the rate of N-H proton exchange, allowing for the observation of the N⁺H₃ signal and its potential coupling.[9]

-

-

Homogenization: Vortex or sonicate the sample until the solid is completely dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[10] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10]

-

-

Instrumental Analysis (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

-

Acquisition Parameters:

-

Experiment: Use a standard 1D proton experiment (e.g., zg30 on a Bruker instrument).

-

Number of Scans (NS): Set to 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): Set to 2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.

-

-

Acquire Data: Start the acquisition.

-

-

Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat at zero.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak (a quintet) to δ 2.50 ppm.[11]

-

Integration: Integrate the area under each peak. The relative integration values should correspond to the number of protons responsible for each signal.

-

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.

| Proton Label | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| Hₒ, Hₘ, Hₚ | 5H | 7.2 - 7.8 | Multiplets | ³J (ortho) = 6-10, ⁴J (meta) = 2-4 |

| N⁺H₃ | 3H | 8.0 - 8.5 | Broad singlet or Triplet | ³JNH,CH ≈ 5-7 (if resolved) |

| H₅ | 1H | 4.8 - 5.2 | Multiplet (ddt) | ³J5,4a, ³J5,4b, ³J5,6a, ³J5,6b ≈ 4-9 |

| H₄ₐ, H₄♭ | 1H + 1H | 3.8 - 4.5 | Multiplets (dd) | ²J4a,4b ≈ 10-15; ³J4,5 ≈ 5-9 |

| H₆ₐ, H₆♭ | 1H + 1H | 3.2 - 3.6 | Multiplets | ²J6a,6b ≈ 12-16; ³J6,5 ≈ 4-8 |

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A logical, stepwise interpretation, grounded in fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of every proton in the molecule. Key diagnostic features include the diastereotopic nature of the methylene protons at the C4 and C6 positions, a direct consequence of the C5 stereocenter, and the downfield, exchange-sensitive signal of the ammonium protons. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality, reproducible spectra, enabling confident structural verification and purity assessment, which are essential activities in the field of drug development.

References

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Department of Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Zheng, G., & Callery, P. S. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(5), 2397–2405. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136950, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Institute of Organic Chemistry. Retrieved from [Link]

-

Pihlaja, K., & Kleinpeter, E. (1994). ¹H and ¹³C NMR in the study of the configurations, conformations, and ring-chain tautomerism of alkyl-substituted 1,3-oxazolidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Tsai, C. H., et al. (2002). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 46(6), 1741–1745. Retrieved from [Link]

-

Zheng, G., & Callery, P. S. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16037077. Retrieved from [Link]

-

Laitinen, R., et al. (1982). 15N NMR spectroscopy of ω-amino acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Ordóñez-gutiérrez, L., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 25(18), 4239. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Department of Chemistry. Retrieved from [Link]

-

Rao, R. N., et al. (2016). Enantiomeric discrimination and quantification of Zolmitriptan by 1H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid. Journal of Chemical and Pharmaceutical Research, 8(1), 56-65. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Navarro-Vázquez, A., et al. (2013). On the configuration of five-membered rings: a spin-spin coupling constant approach. Organic Letters, 15(15), 3794–3797. Retrieved from [Link]

-

Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 46990–46998. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis....

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-624. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one Hydrochloride

Abstract

The oxazolidinone ring system is a privileged scaffold in modern medicinal chemistry, forming the core of several critical antibacterial agents.[1][2][3] The precise structural characterization of novel oxazolidinone derivatives is paramount during the drug discovery and development process. This technical guide provides a comprehensive, in-depth methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of a key exemplar, 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride. We move beyond a simple recitation of parameters to explore the causal reasoning behind every experimental choice—from sample preparation to spectral interpretation. This document is intended for researchers, chemists, and quality control specialists who require a robust and reliable method for the structural verification and purity assessment of this important class of compounds.

Introduction: The Significance of Structural Verification

This compound is a compound of significant interest, embodying the key structural features that grant this chemical class its biological activity. The molecule comprises a polar oxazolidinone core, a lipophilic phenyl group at the N3 position, and a protonated aminomethyl side chain at the C5 position, rendering it a chiral, cationic species.

¹³C NMR spectroscopy is an indispensable tool for its analysis, offering direct insight into the carbon skeleton of the molecule.[4][5] Unlike ¹H NMR, which can be complicated by overlapping signals, each chemically non-equivalent carbon atom typically produces a distinct, sharp signal in a proton-decoupled ¹³C NMR spectrum, providing an unambiguous fingerprint of the molecule.[6] This guide will establish a self-validating protocol for acquiring and interpreting a high-fidelity ¹³C NMR spectrum, ensuring data is both accurate and reproducible.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A foundational understanding of the molecule's structure allows us to predict the chemical shifts (δ) for each carbon atom. The electron density around a carbon nucleus, which dictates its resonance frequency, is influenced by hybridization, inductive effects, and resonance.

Below is the structure of this compound with a systematic numbering scheme that will be used for all subsequent spectral assignments.

Predicted Chemical Shift Regions:

-

C2 (Carbonyl Carbon): This quaternary carbon is double-bonded to an oxygen and single-bonded to two heteroatoms (O and N). It is highly deshielded and expected to appear far downfield, typically in the 154-158 ppm range for oxazolidinones.[7]

-

C7 (Ipso-Carbon): The phenyl carbon directly attached to the nitrogen (N3). Its chemical shift is influenced by the nitrogen's electronegativity and will be in the aromatic region, around 135-140 ppm .

-

C8/C8' & C9/C9' (Ortho- & Meta-Carbons): These aromatic carbons will appear in the typical range of 120-130 ppm . The ortho carbons (C8/C8') are generally more deshielded than the meta carbons (C9/C9').[8]

-

C10 (Para-Carbon): This carbon is furthest from the oxazolidinone substituent and is expected in the 125-130 ppm range. The precise shifts of the phenyl carbons are subtly influenced by the electronic nature of the oxazolidinone ring.[9][10]

-

C5 (CH-O): This methine carbon is attached to an oxygen atom, shifting it downfield to the 70-75 ppm region.

-

C4 (CH₂-N): This methylene carbon is attached to the ring nitrogen, placing its signal in the 45-50 ppm range.

-

C6 (CH₂-N⁺): This methylene carbon is adjacent to the protonated amine. The strong electron-withdrawing effect of the -NH₃⁺ group will shift this signal significantly downfield for an aliphatic carbon, expected around 40-45 ppm .[11]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous attention to detail. The following protocol is designed to be self-validating by explaining the scientific rationale behind each step, ensuring robust and reliable data acquisition.

Causality-Driven Sample Preparation

The physical state of the sample inside the NMR tube directly impacts the quality of the final spectrum. The hydrochloride salt form of the analyte dictates our choice of solvent.

Table 1: Recommended NMR Solvents and Rationale

| Solvent | Polarity | Key Considerations | Rationale for Use |

|---|---|---|---|

| DMSO-d₆ | Polar Aprotic | Hygroscopic; residual water peak ~3.33 ppm. Solvent signal ~39.52 ppm. | Primary recommendation. Excellent solvating power for polar salts. Aprotic nature prevents H/D exchange with the amine protons, preserving the molecule's native state. |

| D₂O | Polar Protic | Can cause H/D exchange at labile proton sites (-NH₃⁺). Residual HDO peak ~4.79 ppm. | Excellent for highly polar compounds. The potential for H/D exchange can be used as a characterization tool but complicates direct analysis of the original structure. |

| Methanol-d₄ | Polar Protic | Can cause H/D exchange. Solvent signal ~49.0 ppm. | A good alternative if solubility in DMSO-d₆ is insufficient. Its viscosity is lower than DMSO-d₆, which can lead to sharper lines. |

Step-by-Step Sample Preparation:

-

Weighing: Accurately weigh 50-100 mg of the analyte. This higher concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, ensuring a good signal-to-noise ratio in a reasonable timeframe.[12][13]

-

Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). This volume is optimal for standard 5 mm NMR tubes, ensuring the magnetic field is filled correctly.[12]

-

Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the sample to return to room temperature before analysis. A homogenous solution is critical for proper magnetic field shimming.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube. This step is critical. Suspended particulate matter severely degrades magnetic field homogeneity, resulting in broad, distorted spectral lines that cannot be corrected by shimming.

-

Labeling: Clearly label the NMR tube with the sample identity.

Optimized NMR Acquisition Parameters

The following parameters are recommended for a standard 400 or 500 MHz spectrometer.

Table 2: Key ¹³C NMR Acquisition Parameters and Their Scientific Basis

| Parameter | Recommended Value | Scientific Rationale |

|---|---|---|

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled pulse sequence with a 30° flip angle. This provides a good compromise between signal intensity and allowing for faster repetition rates compared to a 90° pulse. |

| Relaxation Delay (D1) | 2-5 seconds | Crucial for data quality. This delay allows magnetized nuclei to return to equilibrium. Quaternary carbons (like C2 and C7) have long relaxation times; a sufficient D1 ensures their signals are not attenuated, allowing for more reliable integration and detection. |

| Acquisition Time (AQ) | 1-2 seconds | Defines the digital resolution of the spectrum. A longer AQ results in sharper lines, but also a longer total experiment time. |

| Number of Scans (NS) | 1024 - 4096 | Signal-to-noise improves with the square root of NS. Due to the low sensitivity of ¹³C, a large number of scans is required to obtain a spectrum with a clean baseline and clearly visible signals for all carbons.[13] |

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Must encompass all expected carbon signals, from aliphatic carbons near 0 ppm to carbonyl carbons above 170 ppm. A generous width prevents signal folding. |

| Temperature | 298 K (25 °C) | Ensures consistency and comparability between experiments. Temperature can slightly affect chemical shifts and solvent viscosity. |

Spectral Interpretation: From Raw Data to Structural Confirmation

The final spectrum should contain 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon environments in the molecule (C8/C8' and C9/C9' are equivalent due to free rotation of the phenyl ring).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. tandfonline.com [tandfonline.com]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

The Pivotal Role of 5-Aminomethyl-3-phenyl-oxazolidin-2-one in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient therapeutic development. Among these, the oxazolidinone ring system has emerged as a structure of profound significance.[1][2] Initially recognized for its potent antibacterial properties, the versatility of this heterocyclic moiety has since been demonstrated across a spectrum of therapeutic areas, including oncology, neurology, and inflammation.[1] This guide delves into the core of this chemical class, focusing on a particularly influential building block: 5-aminomethyl-3-phenyl-oxazolidin-2-one . We will explore its synthesis, its critical role as a synthetic intermediate, and the structure-activity relationships that govern its biological effects, providing researchers and drug development professionals with a comprehensive understanding of its utility in medicinal chemistry.

The Oxazolidinone Core: A Foundation of Antibacterial Excellence

The ascent of the oxazolidinone class is inextricably linked to the urgent need for novel antibacterial agents to combat the growing threat of multi-drug resistant (MDR) pathogens.[2] Linezolid, the first FDA-approved drug of this class, revolutionized the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Oxazolidinones exert their antibacterial effect through a distinct mechanism of action that sets them apart from other protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site), preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[2] This unique mode of action means that cross-resistance with other antibiotic classes is uncommon.[2]

Caption: Mechanism of action of oxazolidinone antibiotics.

Synthesis of the 5-Aminomethyl-3-phenyl-oxazolidin-2-one Scaffold: A Convergent and Versatile Approach

The synthetic accessibility of the 5-aminomethyl-3-phenyl-oxazolidin-2-one core is a key factor in its widespread use. A common and efficient strategy involves the reaction of a substituted aniline with a chiral three-carbon synthon, such as (R)-epichlorohydrin or (R)-glycidyl butyrate.[3][4][5] This approach allows for the introduction of diversity at the phenyl ring and the aminomethyl side chain.

A generalized synthetic scheme is presented below:

Caption: Generalized synthesis of 5-aminomethyl-3-phenyl-oxazolidin-2-one.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the synthesis of a 5-aminomethyl-3-phenyl-oxazolidin-2-one derivative, adapted from established literature procedures.[5][6]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-aniline

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent such as methanol, add (R)-epichlorohydrin (1.1 eq).

-

Heat the reaction mixture to reflux (e.g., 60-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Cyclization to (5R)-5-(Chloromethyl)-3-phenyl-2-oxazolidinone

-

Dissolve the crude amino alcohol from Step 1 in a suitable solvent like dichloromethane.

-

Add a cyclizing agent such as carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 18-24 hours at ambient temperature.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the chloromethyl oxazolidinone.

Step 3: Azide Displacement

-

Dissolve the chloromethyl oxazolidinone (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 5-azidomethyl-3-phenyl-2-oxazolidinone.

Step 4: Reduction to 5-Aminomethyl-3-phenyl-oxazolidin-2-one

-

Dissolve the azido intermediate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 5-aminomethyl-3-phenyl-oxazolidin-2-one.

A Versatile Intermediate in Drug Synthesis

The true power of 5-aminomethyl-3-phenyl-oxazolidin-2-one in medicinal chemistry lies in its utility as a versatile synthetic intermediate.[4][5][7] The primary amine of the aminomethyl group serves as a convenient handle for the introduction of a wide array of substituents, allowing for the rapid generation of diverse chemical libraries for biological screening.

Synthesis of Linezolid Analogues

A significant application of this scaffold is in the synthesis of analogues of the antibiotic linezolid.[3][5] By acylating the aminomethyl group, researchers can introduce various functionalities to probe the structure-activity relationship and optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Caption: Derivatization of the core scaffold to produce analogues.

Structure-Activity Relationship (SAR) Insights

Extensive research on oxazolidinone derivatives has yielded valuable insights into the structural requirements for potent antibacterial activity.[2] The 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold provides a framework where modifications at specific positions can significantly impact biological activity.

| Modification Site | Impact on Antibacterial Activity | Rationale |

| N-phenyl group (Position 3) | Substituents on the phenyl ring are crucial for activity. Electron-withdrawing groups and heterocyclic rings can enhance potency. | This region is believed to interact with the ribosomal binding pocket. |

| Aminomethyl side chain (Position 5) | The (S)-configuration is essential for activity. The nature of the acyl group on the amine influences the spectrum of activity and pharmacokinetic properties. | The side chain plays a critical role in positioning the molecule within the ribosomal target site. |

| Oxazolidinone Ring | The core ring is generally considered inviolable, as modifications often lead to a loss of activity. | The carbonyl oxygen and the ring structure are key for hydrogen bonding interactions with the ribosome. |

Beyond Antibacterials: Expanding Therapeutic Horizons

While the legacy of the 5-aminomethyl-3-phenyl-oxazolidin-2-one scaffold is rooted in antibacterial drug discovery, its therapeutic potential extends to other areas. For instance, the antithrombotic agent Rivaroxaban, a factor Xa inhibitor, features a related oxazolidinone core, highlighting the adaptability of this structure to different biological targets.[7] Furthermore, derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents, underscoring the privileged nature of this scaffold.[1]

Conclusion and Future Perspectives

The 5-aminomethyl-3-phenyl-oxazolidin-2-one core represents a remarkable example of a privileged scaffold in medicinal chemistry. Its straightforward and versatile synthesis, coupled with its proven track record in yielding potent and selective therapeutic agents, ensures its continued relevance in drug discovery. As our understanding of its interactions with various biological targets deepens, we can anticipate the emergence of novel therapeutics derived from this exceptional molecular framework, addressing a wide range of unmet medical needs. The exploration of new derivatives and their application in diverse therapeutic areas remains a fertile ground for future research and development.

References

-

[Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533–546. [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Retrieved January 23, 2026, from [Link]

-

G. S. S. N. V. K. R., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-425. [Link]

-

Singh, R., et al. (2012). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices. [Link]

-

Patekar, M., et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

-

Li, Y., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18649–18657. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride

Abstract

This document provides a detailed, multi-step protocol for the laboratory-scale synthesis of 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, a key heterocyclic scaffold and a valuable intermediate in pharmaceutical research and development. The synthetic strategy is designed for robustness and clarity, proceeding through the formation of a key hydroxymethyl intermediate, followed by functional group manipulation to introduce the aminomethyl moiety, and culminating in the formation of the hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Oxazolidinone Core

The oxazolidin-2-one ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for stereospecific functionalization have made it a cornerstone in the design of a wide array of therapeutic agents. Notably, this moiety is the central pharmacophore in the linezolid class of antibiotics, which are critical for treating multi-drug resistant Gram-positive bacterial infections.[1] The title compound, this compound, serves as a versatile building block, enabling the exploration of novel chemical space through derivatization of the primary amine. Its synthesis is therefore of significant interest to drug development professionals seeking to generate libraries of bioactive compounds.

The synthetic pathway detailed herein is a logical amalgamation of established chemical transformations, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The overall workflow is depicted below.

Figure 1: High-level overview of the synthetic route.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| Aniline | C₆H₇N | 93.13 | Sigma-Aldrich | Freshly distilled if discolored |

| (R)-Glycidol | C₃H₆O₂ | 74.08 | Sigma-Aldrich | Chiral starting material |

| Lithium Carbonate | Li₂CO₃ | 73.89 | Acros Organics | |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Sigma-Aldrich | |

| Pyridine | C₅H₅N | 79.10 | Fisher Scientific | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |

| Sodium Azide | NaN₃ | 65.01 | Sigma-Aldrich | Caution: Highly Toxic & Explosive |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous |

| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | Sigma-Aldrich | |

| Methanol (MeOH) | CH₄O | 32.04 | Fisher Scientific | Anhydrous |

| Hydrochloric Acid (in Dioxane, 4M) | HCl | 36.46 | Sigma-Aldrich | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous |

Detailed Synthesis Protocol

This protocol is divided into four main stages, each yielding a key intermediate en route to the final product.

Part 1: Synthesis of (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one (Intermediate 1)

This initial step involves the formation of the core oxazolidinone ring through a cyclization reaction between aniline and a chiral epoxide, (R)-glycidol. The use of a chiral epoxide is crucial for establishing the stereochemistry of the final product. A similar approach using substituted anilines and epichlorohydrin has been widely reported for producing related intermediates.[2][3]

Reaction Scheme: Aniline + (R)-Glycidol → (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aniline (18.6 g, 0.2 mol), (R)-glycidol (14.8 g, 0.2 mol), and lithium carbonate (1.48 g, 0.02 mol).

-

Add 200 mL of water to the flask.

-

Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).

-

After completion, cool the mixture to room temperature. The product will begin to precipitate.

-

Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

-

Recrystallize the crude solid from a mixture of ethanol and water to afford (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one as a white crystalline solid.[4]

-

Dry the product under vacuum. Expected yield: ~70-80%. Characterize by ¹H NMR and Mass Spectrometry.

Part 2: Synthesis of (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one (Intermediate 2)

The hydroxyl group of Intermediate 1 is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution with the azide ion. The azide serves as a masked amine group.[5]

Figure 2: Two-step conversion of the hydroxymethyl to azidomethyl group.

Procedure:

-

Tosylation: a. Dissolve (R)-3-Phenyl-5-(hydroxymethyl)oxazolidin-2-one (19.3 g, 0.1 mol) in 150 mL of anhydrous pyridine in a 500 mL round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in portions, ensuring the temperature remains below 5 °C. d. Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. f. Extract the aqueous mixture with dichloromethane (3 x 150 mL). g. Combine the organic layers, wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used directly in the next step without further purification.

-

Azide Substitution: a. SAFETY FIRST: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and heavy metals. b. Dissolve the crude tosylated intermediate from the previous step in 200 mL of anhydrous DMF. c. Add sodium azide (9.75 g, 0.15 mol) to the solution. d. Heat the mixture to 65-70 °C and stir for 12-16 hours. e. Cool the reaction to room temperature and pour it into 600 mL of water. f. Extract the product with ethyl acetate (3 x 200 mL). g. Combine the organic layers, wash with water (3 x 150 mL) and brine (150 mL). h. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one as a colorless oil or low-melting solid. Expected yield: ~80-90% over two steps.

Part 3: Synthesis of (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one (Intermediate 3)

The azido group is efficiently reduced to a primary amine using catalytic hydrogenation. This method is generally clean and high-yielding.

Reaction Scheme: (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one → (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one

Procedure:

-

In a Parr hydrogenation bottle, dissolve (R)-5-(Azidomethyl)-3-phenyl-oxazolidin-2-one (21.8 g, 0.1 mol) in 200 mL of anhydrous methanol.

-

Carefully add 10% Palladium on Carbon (approx. 1.0 g, ~5 mol%) to the solution under a nitrogen atmosphere.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the system with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one as a crude oil or solid. This free base is typically used directly in the next step. Expected yield: >95% (quantitative).

Part 4: Preparation of (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt, which improves the stability and handling properties of the amine product. This is a standard acid-base reaction.[1][6]

Reaction Scheme: (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one + HCl → (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride

Procedure:

-

Dissolve the crude amine from Part 3 in 150 mL of anhydrous diethyl ether (or ethyl acetate).

-

Cool the solution to 0 °C in an ice bath.

-

While stirring, slowly add 4M HCl in dioxane (approx. 27.5 mL, 0.11 mol, 1.1 equivalents) dropwise. A white precipitate will form immediately.

-

After the addition is complete, stir the suspension at 0 °C for an additional 1 hour.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether (3 x 50 mL) to remove any non-polar impurities.

-

Dry the product in a vacuum oven at 40-50 °C to yield (R)-5-(Aminomethyl)-3-phenyl-oxazolidin-2-one hydrochloride as a stable, white to off-white powder. Expected yield: ~90-95%.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Melting Point (MP): As an indicator of purity for solid compounds.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, which should be high given the use of a chiral starting material.

Safety and Handling

-

Aniline: Toxic and readily absorbed through the skin. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Azide: Extremely toxic and can form explosive heavy metal azides. Use in a designated area within a fume hood. Do not dispose of down the drain. Quench any residual azide with nitrous acid before disposal.

-

Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment.

-

General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; loss during workup. | Increase reaction time; ensure efficient cooling and precipitation before filtration. |

| Incomplete tosylation in Step 2 | Moisture in reagents/solvents; insufficient tosyl chloride. | Use anhydrous solvents; add a slight excess (1.1-1.2 eq.) of tosyl chloride. |

| Stalled reduction in Step 3 | Catalyst poisoning or deactivation. | Ensure the substrate is pure; use fresh catalyst; increase hydrogen pressure or reaction time. |

| Product is an oil, not a solid | Impurities present; residual solvent. | Purify the intermediate before salt formation; ensure thorough drying under high vacuum. |

References

- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. WO2021031533A1.

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. 2021.

- 3-Phenyl-5-(hydroxymethyl)oxazolidine-2-one. Guidechem.

- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.

- Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. CN102311400A.

- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry.

- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules.

- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. RU2383540C2.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules.

- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.

- (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank.

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.

- REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYL

- One-Pot Sodium Azide-Free Synthesis of Aryl Azides

- 5-Methyl-3-phenyloxazolidin-2-one. PubChem.

- Novel process for preparation of linezolid and its novel intermediates. EP2595968A1.

Sources

- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]

- 2. WO2021031533A1 - Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones - Google Patents [patents.google.com]

One-Pot Synthesis of N-Aryl-5-aminomethyl-2-oxazolidinones: An Application Note and Detailed Protocol

Introduction: The Significance of the Oxazolidinone Core in Modern Drug Discovery

The N-aryl-5-aminomethyl-2-oxazolidinone scaffold is a cornerstone in contemporary medicinal chemistry, most notably as the pharmacophore of the linezolid class of antibiotics.[1][2] Linezolid (Zyvox®) was the first of this new class of antibacterial agents to be approved by the FDA and is crucial in treating infections caused by multi-drug resistant Gram-positive bacteria.[1][3] The biological activity of these compounds stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at the ribosomal level.[4] Beyond their antibacterial prowess, N-aryl-2-oxazolidinones are also investigated as monoamine oxidase (MAO) inhibitors for neurological disorders and as antithrombotic agents, such as Rivaroxaban (Xarelto®).[4][5]

The development of efficient, scalable, and convergent synthetic routes to these vital molecules is a significant focus of process and medicinal chemistry research.[1][6] Traditional multi-step syntheses often suffer from cumulative yield losses, costly purification of intermediates, and significant waste generation. One-pot syntheses, by combining multiple reaction steps into a single, streamlined process, offer an elegant solution to these challenges, enhancing efficiency and sustainability.[5]

This application note provides a detailed protocol and mechanistic insights for a highly convergent, one-pot synthesis of N-aryl-5-aminomethyl-2-oxazolidinones, designed for researchers and professionals in drug development.

Synthetic Strategy: A Convergent One-Pot Approach

The presented methodology is a highly efficient, pseudo-one-pot process that proceeds in two key stages within a single reaction vessel, minimizing the need for intermediate isolation and purification. The overall strategy involves:

-

Formation of the N-aryl-5-(chloromethyl)-2-oxazolidinone intermediate: This is achieved through the base-mediated cyclization of an N-aryl carbamate with an excess of epichlorohydrin.

-

In-situ conversion to the 5-(azidomethyl) derivative followed by reduction: The chloromethyl intermediate is converted to a more reactive azidomethyl intermediate, which is then reduced to the final 5-aminomethyl product.

This approach offers a balance of efficiency, reliability, and access to the desired chiral product when using an enantiomerically pure starting material.[4]

Visualizing the Workflow

The following diagram illustrates the streamlined, one-pot synthetic workflow.

Caption: A streamlined one-pot workflow for the synthesis of N-aryl-5-aminomethyl-2-oxazolidinones.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Stage 1: Oxazolidinone Ring Formation